molecular formula C12H22N2O2 B13730274 trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B13730274
M. Wt: 226.32 g/mol
InChI Key: DPYIUHWPQGIBSS-IUCAKERBSA-N
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Description

Trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hexahydrocyclopenta[c]pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-alkoxycarbonyl pyrroles . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and substituted pyrrole derivatives. The specific products depend on the reagents and conditions used.

Scientific Research Applications

Trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes involving pyrrole derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and the pyrrole ring system are key functional groups that participate in these interactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-alkoxycarbonyl pyrroles and N-sulfonyl pyrroles. These compounds share structural similarities with trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate but differ in their functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its hexahydrocyclopenta[c]pyrrole ring system

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-/m0/s1

InChI Key

DPYIUHWPQGIBSS-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N

Origin of Product

United States

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